molecular formula C11H7ClF3N3O B119301 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- CAS No. 23576-24-1

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-

Cat. No. B119301
CAS RN: 23576-24-1
M. Wt: 289.64 g/mol
InChI Key: JIEQNXJEEHWIDV-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- (hereafter referred to as “3(2H)-pyridazinone”) is an organic compound belonging to the family of pyridazinones. This compound has a wide range of applications in the scientific and medical fields, including its use as a catalyst for organic synthesis, a synthetic building block for organic synthesis, and a potential therapeutic agent.

Scientific Research Applications

Pyridazinone is a derivative of pyridazine and is known as a “wonder nucleus” because it gives out different derivatives with all different types of biological activities . Here are some general applications of Pyridazinone derivatives:

  • Pharmacological Activities

    • Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been reported to possess antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • The mechanism of action of some Pyridazinone derivatives is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
  • Agrochemical Applications

    • Various Pyridazinone derivatives are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals .
    • For example, Pyridaben and Norflurazon are herbicide agents that contain a Pyridazinone ring .
  • Pesticide Applications

    • Some Pyridazinone derivatives, such as “3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-”, are used in pesticides . They can be effective in controlling a variety of pests .
  • Synthesis of Heterocycles

    • Pyridazinone derivatives can be used in the synthesis of various heterocyclic compounds . These compounds can have a wide range of applications, including in pharmaceuticals and materials science .
  • Organic Transformations

    • Low-valent compounds of group-14 elements, which can include Pyridazinone derivatives, have been used in various organic transformations . These transformations can include hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination .
  • Materials Science

    • Low-valent compounds of group-14 elements, including some Pyridazinone derivatives, have shown applications in materials science . This can include their use in thin film deposition techniques such as atomic layer deposition and vapor phase deposition .
  • Catalysis

    • Low-valent compounds of group-14 elements, including some Pyridazinone derivatives, have been used in various catalytic reactions . These reactions can include polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .
  • Photophysical Properties

    • Some low-valent group-14 species, including Pyridazinone derivatives, have shown interesting photophysical properties, such as phosphorescence and fluorescence .
  • Medicinal Applications

    • Low-valent heavier group-14 compounds, including some Pyridazinone derivatives, have shown potential medicinal applications .
  • Synthesis of Quinolones

    • Pyridazinone derivatives have been used in the synthesis of 4-hydroxy-2-quinolones . These compounds have interesting pharmaceutical and biological activities .
  • Pesticides

    • “3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-” is used in pesticides . It can be effective in controlling a variety of pests .
  • Small Molecule Activation

    • Low-valent compounds of group-14 elements, including some Pyridazinone derivatives, have been used in small molecule activation . This can include P4, As4, CO2, CO, H2, alkene, and alkyne .

properties

IUPAC Name

5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEQNXJEEHWIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-

CAS RN

23576-24-1
Record name Desmethylnorflurazon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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